3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Description
The compound 3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a pyrrole-2,5-dione derivative featuring a hydroxymethyl-substituted piperidine ring at position 4 and a trifluoromethylphenyl group at position 1.
Properties
IUPAC Name |
3-chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O3/c18-13-14(22-7-1-2-10(8-22)9-24)16(26)23(15(13)25)12-5-3-11(4-6-12)17(19,20)21/h3-6,10,24H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMFHPUBVZPIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C_{17}H_{19}ClF_3N_2O_2
- Molecular Weight : 397.79 g/mol
The presence of the piperidine ring and the trifluoromethyl group suggests potential interactions with various biological targets, particularly in receptor binding and enzyme inhibition.
Antitumor Activity
Research has indicated that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, related compounds have demonstrated the ability to inhibit the growth of various cancer cell lines. A study on similar 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives showed inhibition against colon cancer cell lines such as HCT-116 and SW-620, with GI50 values around M .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line | GI50 (M) |
|---|---|---|
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116 | |
| SW-620 | ||
| Colo-205 |
The mechanism through which these compounds exert their effects often involves interaction with receptor tyrosine kinases (RTKs), such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Molecular docking studies have shown that these compounds can effectively bind to ATP-binding sites on these receptors, leading to inhibition of their activity .
Additional Biological Activities
Beyond antitumor effects, pyrrole derivatives have also been studied for their anti-inflammatory and antimicrobial properties. Some derivatives have shown promise in reducing inflammation markers and exhibiting antibacterial activity against various strains .
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Study on Anticancer Properties : A study published in Bioorganic & Medicinal Chemistry demonstrated that certain pyrrole derivatives inhibited tumor growth in vivo in rat models induced with colon cancer .
- Inflammation Reduction : Another study indicated that pyrrole derivatives reduced inflammatory responses in cellular models by modulating cytokine production .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of the target compound with similar pyrrole-2,5-dione derivatives:
*Calculated based on atomic composition.
Key Observations:
Substituent Effects :
- The hydroxymethyl group in the target compound likely improves water solubility compared to methylpiperazine () or benzylpiperazine () analogs, which are more lipophilic .
- The trifluoromethyl (-CF₃) group enhances metabolic stability and membrane penetration, similar to fluoroimide () and the pyridinyl derivative in .
Molecular Mass and Complexity :
Functional and Pharmacological Comparisons
A. Serotonin Reuptake Inhibition (SSRI) Potential
- The piperidine/piperazine moieties in these compounds are critical for SSRI activity. highlights a related piperidine derivative with 2,5-dimethoxy-4-(trifluoromethyl)phenyl groups as a selective serotonin reuptake inhibitor. The target compound’s hydroxymethyl group may modulate receptor binding affinity compared to methylpiperazine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
